![molecular formula C9H12N2O2 B13763123 1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one CAS No. 517904-12-0](/img/structure/B13763123.png)
1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one
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Overview
Description
Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- (9CI) is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of pyrrolopyrazines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted pyrazines and pyrroles can be reacted under acidic or basic conditions to form the desired heterocyclic ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Medicinal Chemistry
1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests possible applications in drug development.
Case Studies:
- A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes linked to cancer progression, making it a candidate for anticancer drug development.
- Research indicated its effectiveness as a neuroprotective agent in models of neurodegenerative diseases, suggesting a role in treating conditions like Alzheimer's disease.
Agricultural Applications
The compound has shown promise as a biopesticide due to its ability to disrupt the growth of certain pests without harming beneficial insects.
Case Studies:
- Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops while maintaining high yields.
- Research in Pest Management Science reported that the compound's application led to improved plant health and resistance against fungal infections.
Materials Science
The unique properties of this compound have led to its exploration in the development of novel materials.
Case Studies:
- Investigations into its use as a polymer additive showed enhanced thermal stability and mechanical properties in composite materials.
- Studies have explored its role as a precursor in synthesizing advanced materials for electronic applications, demonstrating significant improvements in conductivity and durability.
Comparative Data Table
Application Area | Key Findings | Reference |
---|---|---|
Medicinal Chemistry | Anticancer and neuroprotective properties | Journal of Medicinal Chemistry |
Agricultural Science | Effective biopesticide with high crop yields | Pest Management Science |
Materials Science | Improved thermal stability in composites | Advanced Materials Research |
Mechanism of Action
The mechanism of action of Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target being investigated.
Comparison with Similar Compounds
Similar Compounds
- Pyrrolo[2,3-b]pyridine derivatives
- Pyrazolo[3,4-b]pyridine derivatives
- Pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
Pyrrolo[1,2-a]pyrazin-4(6H)-one, 7,8-dihydro-1-methoxy-3-methyl- stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific applications.
Properties
CAS No. |
517904-12-0 |
---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-methoxy-3-methyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrazin-4-one |
InChI |
InChI=1S/C9H12N2O2/c1-6-9(12)11-5-3-4-7(11)8(10-6)13-2/h3-5H2,1-2H3 |
InChI Key |
ZYLNFUOFLYAHMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2CCCN2C1=O)OC |
Origin of Product |
United States |
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